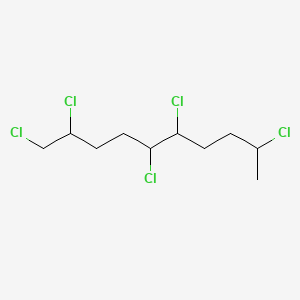
1,2,5,6,9-Pentachlorodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5,6,9-Pentachlorodecane is a chemical compound with the molecular formula C10H17Cl5 . It has an average mass of 314.507 Da and a monoisotopic mass of 311.977295 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 17 hydrogen atoms, and 5 chlorine atoms . The exact arrangement of these atoms in the molecule would determine its properties and reactivity.科学的研究の応用
Photodegradation Studies
Research on compounds related to pentachlorodecane, such as pentachlorophenol (PCP), includes studies on photodegradation. For instance, the photodegradation of PCP under UV irradiation led to the production of chloride ions and intermediates like tetrachlorophenol and dichlorophenol. These studies help in understanding the breakdown of such compounds in the environment (Suegara et al., 2005).
Electrochemical Degradation
Electrochemical methods have been explored for degrading organochlorinated pollutants like PCP. Techniques involving electrochemically generated oxidants offer potential for environmental remediation, highlighting the relevance of such research in managing toxic compounds (Zamora-Garcia et al., 2017).
Microwave-Assisted Degradation
Studies have also examined the use of microwave energy coupled with zero-valence iron for the degradation of PCP. This method showed high efficiency and cost-effectiveness, representing a novel approach for the treatment of such compounds (Jou, 2008).
Detection and Characterization
Research has also focused on the detection and characterization of related chloroalkanes in various matrices. For instance, studies have developed methods to determine chlorodecane residues in fish, highlighting the importance of monitoring environmental contamination by such compounds (Beaume et al., 2006).
Electrochemical Properties
The electrochemical properties of compounds like pentachlorophenol have been studied extensively. These studies offer insights into the electrochemical reactions and potential applications in wastewater treatment (Gattrell & Macdougall, 1999).
特性
IUPAC Name |
1,2,5,6,9-pentachlorodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl5/c1-7(12)2-4-9(14)10(15)5-3-8(13)6-11/h7-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKBEJYNNQNKGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(CCC(CCl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872691 |
Source


|
| Record name | 1,2,5,6,9-Pentachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205646-13-5 |
Source


|
| Record name | 1,2,5,6,9-Pentachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide](/img/structure/B574970.png)
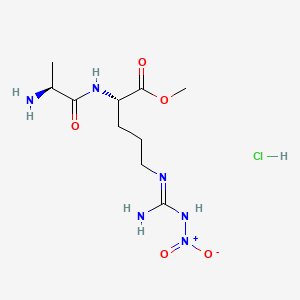
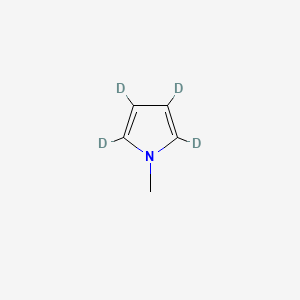
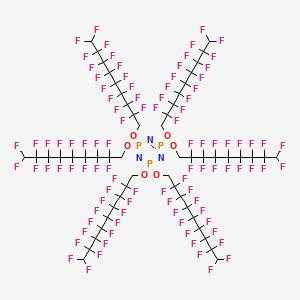


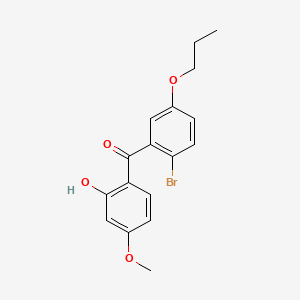
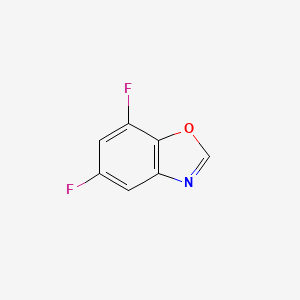
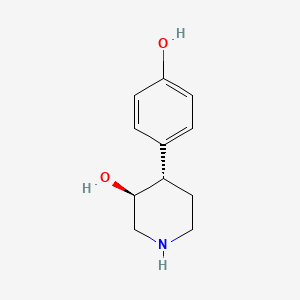
![Hexahydro-1H-pyrrolo[3,2-b]pyridin-4(2H)-amine](/img/structure/B574990.png)
